N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound characterized by the presence of a fluorine atom, a methyl group, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 5-fluoro-2-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Fluoro-2-methylbenzaldehyde+4-Methylbenzenesulfonohydrazide→N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide and sulfonohydrazide functionalities. It may serve as a probe in biochemical assays to investigate enzyme kinetics and mechanisms.
Medicine
Medicinally, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide moiety can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Fluoro-2-methylbenzylidene)-4-chlorobenzenesulfonohydrazide
- N’-(5-Fluoro-2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide
- N’-(5-Fluoro-2-methylbenzylidene)-4-methoxybenzenesulfonohydrazide
Uniqueness
Compared to similar compounds, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both a fluorine atom and a methyl group on the benzylidene moiety. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
N-[(Z)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEUZUBDHPYCDR-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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